4-ethoxy-N,N-dipropylbenzenesulfonamide

Description

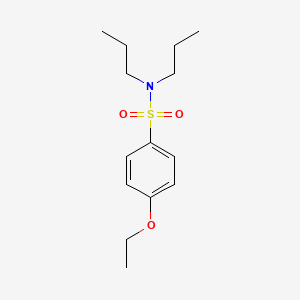

4-Ethoxy-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative featuring an ethoxy (-OCH₂CH₃) substituent at the para position of the benzene ring and two propyl groups attached to the sulfonamide nitrogen. These analogs exhibit variations in physicochemical properties and biological activities depending on the electronic and steric nature of the substituent.

Properties

IUPAC Name |

4-ethoxy-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-4-11-15(12-5-2)19(16,17)14-9-7-13(8-10-14)18-6-3/h7-10H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUOGOOTXDMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N-dipropylbenzenesulfonamide typically involves a multi-step process:

Chlorosulfonation: The starting material, 4-ethoxybenzenesulfonyl chloride, is prepared by reacting 4-ethoxybenzene with chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, although specific conditions for these reactions are less common.

Common Reagents and Conditions

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-ethoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-platelet aggregation agent.

Biological Research: Its effects on cellular processes and potential therapeutic applications are of interest.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets:

Anti-Platelet Aggregation: It inhibits platelet aggregation by interfering with the pathways involved in platelet adhesion and aggregation.

Molecular Targets: The exact molecular targets are not well-defined, but it likely interacts with enzymes or receptors involved in the platelet aggregation process.

Comparison with Similar Compounds

4-Cyano-N,N-dipropylbenzenesulfonamide

4-Bromo-N,N-dipropylbenzenesulfonamide

4-Acetyl-N,N-dipropylbenzenesulfonamide

- Synthesis : Reacting 4-acetylbenzenesulfonyl chloride with dipropylamine in THF yielded the compound as a yellow oil (40% yield). It was further functionalized to introduce acryloyl groups .

- Applications : The acetyl group enables condensation reactions, as demonstrated in the synthesis of α,β-unsaturated ketones .

4-(Perfluoroprop-1-en-2-yl)-N,N-dipropylbenzenesulfonamide

- Synthesis : Isolated as a white solid (87% yield) using petroleum ether/ethyl acetate eluent. Structural confirmation via $^{1}\text{H}$ and $^{19}\text{F}$ NMR highlighted distinct fluorinated peaks .

- Properties : Fluorination enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry.

4-Methyl-N,N-dipropylbenzenesulfonamide

PESMP (Oxadiazole-Phthalimide Hybrid)

- Synthesis : Multistep synthesis involving S-alkylation of oxadiazole with bromoalkylphthalimide, achieving 79–83% yields. Validated via X-ray crystallography and DFT calculations .

- Bioactivity : Exhibited α-amylase inhibition (IC${50}$ = 10.60 µg/mL), comparable to acarbose (IC${50}$ = 8.80 µg/mL) .

Physicochemical and Computational Data

Table 1: Comparative Physicochemical Properties

Key Research Findings

α-Amylase Inhibition : PESMP demonstrated potent inhibitory activity against α-amylase, with a docking score of -7.4 kcal/mol, suggesting competitive binding at the enzyme’s active site .

Synthetic Efficiency: The Pd-catalyzed route for 4-cyano-N,N-dipropylbenzenesulfonamide achieved exceptional yields (90%), highlighting its scalability .

Fluorinated Analogs : The perfluoropropenyl derivative’s distinct $^{19}\text{F}$ NMR signals (-58.84 to -75.69 ppm) underscore the impact of fluorination on spectral properties .

Biological Activity

4-Ethoxy-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative, has garnered interest due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an ethoxy group and dipropylamine moieties attached to a benzenesulfonamide backbone. The following sections will delve into its biological activity, including mechanisms of action, experimental findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 273.36 g/mol

This compound's unique substitution pattern may enhance its solubility and biological activity compared to other sulfonamides, making it a subject of interest in medicinal chemistry and pharmacology.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and inhibiting catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. These compounds are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and proliferation.

Enzyme Inhibition Studies

A study investigated the enzyme inhibition properties of various sulfonamides, including this compound. The results demonstrated that this compound effectively inhibited α-amylase activity, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism.

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 25 | α-Amylase |

| Sulfanilamide | 30 | Dihydropteroate Synthase |

| Trimethoprim | 15 | Dihydrofolate Reductase |

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli, indicating potent antibacterial properties.

Case Study 2: Antidiabetic Potential

A recent study explored the antidiabetic effects of several sulfonamides, including this compound. Mice treated with this compound showed a significant reduction in blood glucose levels compared to control groups. This suggests that the compound may have therapeutic potential for managing diabetes.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Contains an amine group | First discovered sulfa drug |

| Trimethoprim | Contains a pyrimidine ring | Potent antibacterial activity |

| N,N-Diethyl-p-toluenesulfonamide | Similar sulfonamide structure | Used as a local anesthetic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.